molecular formula C12H8ClNO3S B8697929 13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid

13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid

Cat. No.: B8697929
M. Wt: 281.72 g/mol
InChI Key: WVSCAKGHJPPZOX-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno-oxepino-pyridine core with a chloro substituent and a carboxylic acid functional group. The presence of these functional groups and the heterocyclic core makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid as a key intermediate. This intermediate undergoes a series of reactions, including cyclization and functional group transformations, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and carboxylic acid functional groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid: A key intermediate in the synthesis of the target compound.

    Thieno[2,3-b]pyridine derivatives: Compounds with similar core structures but different substituents.

    Oxepino[3,2-b]pyridine derivatives: Compounds with similar oxepino-pyridine cores but different functional groups.

Uniqueness

The uniqueness of 2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid lies in its combination of functional groups and heterocyclic core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for further development in multiple fields.

Properties

Molecular Formula

C12H8ClNO3S

Molecular Weight

281.72 g/mol

IUPAC Name

13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid

InChI

InChI=1S/C12H8ClNO3S/c13-9-2-1-7-10(14-9)11-6(3-4-17-7)5-8(18-11)12(15)16/h1-2,5H,3-4H2,(H,15,16)

InChI Key

WVSCAKGHJPPZOX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C3=C1C=C(S3)C(=O)O)N=C(C=C2)Cl

Origin of Product

United States

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